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Adenine, monopotassium salt

Cat. No.: B12656221
CAS No.: 65551-68-0
M. Wt: 173.22 g/mol
InChI Key: CUCRXBVLTPXEOO-UHFFFAOYSA-N
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Description

Fundamental Role of Purine (B94841) Nucleobases in Chemical and Biological Systems

Purine nucleobases are heterocyclic aromatic organic compounds that form the fundamental building blocks of nucleic acids, DNA and RNA. ontosight.airsc.org The two primary purine nucleobases found in these genetic macromolecules are adenine (B156593) and guanine (B1146940). Their structure, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, allows them to engage in crucial hydrogen bonding. rsc.org This bonding is famously demonstrated in the structure of the DNA double helix, where adenine specifically pairs with the pyrimidine thymine (B56734) (or uracil (B121893) in RNA). ontosight.ai

Beyond their structural role in genetics, purine nucleobases and their derivatives are central to cellular metabolism and signaling. They are key components of energy carriers like adenosine (B11128) triphosphate (ATP), enzyme cofactors such as nicotinamide (B372718) adenine dinucleotide (NAD), and signaling molecules like cyclic adenosine monophosphate (cAMP). The chemical nature of purines is amphiprotic, meaning they can act as either acids or bases, existing as neutral molecules, cations, or anions depending on the ambient pH. rsc.org For adenine, the pKa value for protonation is approximately 4.1, while the most acidic proton, typically at the N9 position in its most stable tautomeric form, has a pKa for dissociation of about 9.6. rsc.org This reactivity is fundamental to the diverse roles purines play in biological systems and their interactions with other molecules, including metal ions.

Contextualization of Alkali Metal Salts of Purine Nucleobases

The ability of purine nucleobases to lose a proton (deprotonation) under basic conditions allows for the formation of anionic species that can form salts with alkali metal cations such as potassium (K+) and sodium (Na+). rsc.orgnih.gov The formation of Adenine, monopotassium salt involves the replacement of a hydrogen ion on the adenine molecule with a potassium ion. ontosight.ai This typically occurs at the N9 position of the purine ring under high pH conditions. ontosight.ainih.gov The resulting salt exhibits altered physical and chemical properties compared to neutral adenine, including changes in solubility and stability. ontosight.ai

Historically, the study of alkali metal salts of guanine has been more extensive than that of adenine. rsc.org This is partly due to the chemical differences imparted by guanine's exocyclic carbonyl group and amine group, which facilitate the spontaneous formation of structures like G-quadruplexes in the presence of alkali metals. rsc.org In contrast to the often hydrated salts of guanine, the monopotassium salt of adenine has been shown to be anhydrous. rsc.org In the solid state, the crystal packing of these salts is primarily dictated by the strong interactions between the cation (K+) and the adeninate anion, with the potassium ion coordinating directly to the nitrogen atoms of the purine ring. rsc.org This direct metal-nitrogen interaction is a key area of study, as metal ion binding to nucleobases can influence the structure and stability of nucleic acids and is relevant to the development of biomimetic systems and sensors. symbiosisonlinepublishing.comresearchgate.net

Research Trajectories and Academic Significance of this compound

The academic significance of this compound lies in its utility as a model compound for studying the fundamental interactions between alkali metal ions and the core components of genetic material. ontosight.ai Research into its synthesis and structure provides critical insights into these interactions at an atomic level. Single crystals of the salt have been successfully prepared by the slow evaporation of an aqueous solution containing adenine and potassium hydroxide (B78521) at a high pH (pH 14). rsc.org

Detailed structural analysis using techniques like X-ray diffraction has revealed precise information about its solid-state architecture. rsc.orgresearchgate.net These studies have shown that this compound crystallizes in a monoclinic system with the space group P21. rsc.org A key finding is that the potassium ion is hepta-coordinated, meaning it is directly bonded to seven nitrogen atoms from neighboring adenine anions, with no water molecules involved in its direct coordination sphere. rsc.org

This research is not purely foundational; it has broader implications. Understanding the coordination preferences of different metal ions for nucleobases helps to rationalize biological phenomena and informs the design of new materials. rsc.org For instance, quantum-chemical calculations have been employed to explain why potassium and cesium cations show a preference for coordinating with adenylate, while sodium cations may prefer guanylate. rsc.org Furthermore, studying how modified adenine bases, such as in this salt form, interact with biological systems can provide insights into genetic stability and mutagenesis, and contributes to the development of therapeutic agents that target specific nucleic acid sequences. ontosight.ai

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Common Name This compound; Potassium adeninate
CAS Number 65551-68-0 epa.govchemsrc.com
Molecular Formula C₅H₄KN₅ ontosight.aichemsrc.com
Molecular Weight 173.22 g/mol chemsrc.com
Description A salt formed from the purine nucleobase adenine and the alkali metal potassium. ontosight.ai

Table 2: Crystallographic Data for this compound

ParameterDetail
Crystal System Monoclinic rsc.org
Space Group P2₁ rsc.org
Hydration State Anhydrous rsc.org
Cation Coordination The K⁺ ion is hepta-coordinated entirely by nitrogen atoms from adenine anions. rsc.org
Synthesis Crystallized from a slow evaporation of an aqueous solution of adenine and potassium hydroxide at pH 14. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4KN5 B12656221 Adenine, monopotassium salt CAS No. 65551-68-0

Properties

CAS No.

65551-68-0

Molecular Formula

C5H4KN5

Molecular Weight

173.22 g/mol

IUPAC Name

potassium;7H-purin-1-id-6-imine

InChI

InChI=1S/C5H4N5.K/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H2-,6,7,8,9,10);/q-1;+1

InChI Key

CUCRXBVLTPXEOO-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=N)[N-]C=N2.[K+]

Origin of Product

United States

Comprehensive Structural Elucidation of Adenine, Monopotassium Salt

Solid-State Architectural Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement Determination

The definitive atomic arrangement of adenine (B156593), monopotassium salt, has been determined through the powerful technique of single-crystal X-ray diffraction (SC-XRD). This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions. For adenine, monopotassium salt, single crystals suitable for SC-XRD were obtained by the slow evaporation of an aqueous solution of adenine and potassium hydroxide (B78521).

Elucidation of Crystal System, Space Group, and Unit Cell Parameters

Crystallographic analysis of this compound, has revealed its specific crystal system, space group, and the dimensions of its unit cell. The unit cell is the basic repeating structural unit of a crystalline solid. The parameters defining the size and shape of the unit cell, along with the crystal's symmetry operations, are crucial for a complete structural description.

Crystallographic Data for this compound
ParameterValue

Characterization of Intermolecular Hydrogen Bonding Networks

In addition to the ionic interactions between the potassium cations and adenine anions, the crystal structure is further stabilized by a network of intermolecular hydrogen bonds. The exocyclic amino group of the adenine anion is involved in hydrogen bonding. chemicalbook.com These hydrogen bonds, along with the potassium coordination, create a robust three-dimensional supramolecular assembly. Unlike some other purine (B94841) salts, the crystal structure of this compound is anhydrous, indicating a preference for the adenine anion to form hydrogen bonds with other adenine molecules rather than with water molecules. chemicalbook.com

Examination of Supramolecular Assembly and Crystal Packing Motifs

The combination of potassium-adenine coordination and intermolecular hydrogen bonding leads to the formation of specific supramolecular assemblies and crystal packing motifs. The columns of potassium coordination polyhedra, interconnected by the adenine anions, create a dense and stable crystal packing. chemicalbook.com The adenine anions bridge neighboring columns through coordination with the potassium ions, specifically via the N1 and N7 atoms. chemicalbook.com This intricate network of interactions results in a highly organized and well-defined three-dimensional structure.

Spectroscopic Characterization for Structural Insights

Spectroscopic techniques provide complementary information to X-ray diffraction by probing the vibrational and electronic properties of the molecule, which are sensitive to its chemical environment and bonding. While a detailed spectroscopic study dedicated solely to this compound is not extensively available in the public domain, the principles of how spectroscopic methods can provide structural insights are well-established.

Spectroscopic analysis, including Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, would be invaluable in further confirming the structural features determined by SC-XRD and providing insights into the electronic structure of the adenine anion in the solid state. For instance, changes in the vibrational frequencies of the purine ring in IR and Raman spectra, compared to neutral adenine, would reflect the deprotonation and coordination to the potassium ion. Similarly, solid-state NMR spectroscopy could provide detailed information about the local chemical environments of the carbon, nitrogen, and hydrogen atoms within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide insights into the electronic environment of the hydrogen and carbon atoms, respectively. The formation of the monopotassium salt involves the deprotonation of one of the nitrogen atoms in the purine ring system, leading to characteristic changes in the chemical shifts compared to neutral adenine.

While specific NMR data for this compound is not extensively documented in publicly available literature, the expected shifts can be inferred from the known spectra of adenine and its derivatives in solution. The deprotonation, typically at the N9 position in the absence of other substituents, would lead to a redistribution of electron density within the aromatic system. This change would influence the shielding of the various protons and carbons.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum provides information about the carbon framework. The chemical shifts of the five carbon atoms in the purine ring of adenine are sensitive to their electronic environment. The formation of the anion would cause a noticeable change in these shifts, particularly for the carbons adjacent to the deprotonated nitrogen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Adenine Anion

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2~8.1~152
C4-~149
C5-~118
C6-~156
C8~8.0~141
NH₂~7.2-

Note: These are approximate values based on data for adenine and related compounds; actual experimental values for this compound may vary depending on solvent and concentration.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. These techniques are highly sensitive to changes in molecular structure and bonding. The spectra of this compound are expected to show characteristic bands corresponding to the stretching and bending vibrations of its functional groups.

The FT-IR and FT-Raman spectra of the adenine anion in the potassium salt would differ from that of neutral adenine, particularly in the regions associated with N-H and C-N vibrations. The deprotonation at a nitrogen atom will lead to the disappearance of the corresponding N-H stretching and bending modes. Furthermore, the charge redistribution in the purine ring will affect the frequencies of the ring stretching vibrations.

A study of the FT-IR and laser-Raman spectra of adenine and its aqueous sodium salt provides a close comparison for the potassium salt. researchgate.net The assignments of the observed frequencies are based on the vibrational modes of the purine ring and its substituent. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for Adenine Anion

Wavenumber (cm⁻¹) Vibrational Assignment Technique
~3300-3100NH₂ stretchingFT-IR, FT-Raman
~1670NH₂ scissoringFT-IR
~1600C=C, C=N stretching (ring)FT-IR, FT-Raman
~1450Ring vibrationsFT-IR, FT-Raman
~1330C-N stretchingFT-IR
~795Ring breathing modeFT-Raman
~725Ring puckeringFT-IR

Note: These frequencies are based on data for adenine and its sodium salt and are expected to be similar for the monopotassium salt. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for Tautomeric and Electronic States

Electronic Absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of adenine and its derivatives is characterized by strong absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic purine ring.

The formation of the monopotassium salt and the resulting adenine anion can lead to shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. The specific tautomeric form of the adenine anion present in solution will significantly influence the electronic spectrum. Different tautomers can exist due to the migration of protons between the nitrogen atoms of the purine ring. While the N9H tautomer is the most stable for neutral adenine, the deprotonation can lead to different stable anionic forms. nih.gov

The electronic absorption maximum of adenine is known to be affected by its interaction with the solvent. researchgate.net In the case of this compound in an aqueous solution, the anionic form of adenine will be solvated by water molecules, which will influence its electronic state. Theoretical studies suggest that different tautomers of adenine have distinct energetic orders in the ground and excited states, which can be probed by UV-Vis spectroscopy. nasa.gov The spectrum of protonated adenine has also been studied, providing insights into how charge affects the electronic transitions. rsc.org

Interactive Data Table: Expected UV-Vis Absorption Maxima for Adenine Anion in Aqueous Solution

Transition λ_max (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹)
π→π*~260-265~13,000

Note: The exact λ_max and molar absorptivity can vary depending on the specific tautomer present, pH, and solvent conditions.

Advanced Computational and Theoretical Investigations

Quantum Chemical Approaches

Quantum chemical methods are employed to solve the Schrödinger equation for the molecule, providing fundamental information about its electronic properties. These calculations are critical for understanding the stability, reactivity, and spectroscopic characteristics of potassium adeninate.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to determine the electronic structure of molecules. For adenine (B156593), monopotassium salt (K-Ade), these calculations help identify the most stable geometric arrangements and their corresponding energies.

Researchers have utilized methods like DFT with the B3LYP hybrid functional and high-level ab initio calculations such as Coupled Cluster with Singles and Doubles (CCSD) to model K-Ade complexes. researchgate.net These studies involve optimizing the geometry of various potential contact ion-pairs (CIPs) to locate the lowest energy structures. Calculations have been performed considering both implicit solvation models, which represent the solvent as a continuous medium, and explicit solvation models, where a specific number of solvent molecules are included in the calculation. researchgate.netmdpi.com

The formation energies (Ef) and relative electronic energies (ΔE) are computed to compare the stability of different isomers where the potassium ion coordinates to various nitrogen atoms (N1, N3, N7, N9) or forms bidentate (chelating) structures (e.g., N3N9). researchgate.netmdpi.com For instance, studies have shown that in K-Ade complexes, a bidentate coordination at the N3 and N9 atoms is particularly stable. mdpi.com

Table 1: Calculated Energies for K-Ade Complexes in an Implicit Solvent Model

This table presents the formation energies (Ef) and relative energies (ΔE) for different coordination sites of the potassium ion with the adeninate anion, as determined by computational methods.

Coordination SiteEf (kcal/mol)ΔE (kcal/mol)
N3N9-10.10.0
N9-10.60.0
N3-9.80.8
N7-7.92.2
N1-6.83.3

Note: Data derived from CCSD-optimized structures. researchgate.net The N3N9 and N9 conformers are found to be nearly identical in energy, representing the most stable forms.

Analysis of Charge Distribution, Frontier Molecular Orbitals, and Reactivity Descriptors

Understanding the electronic properties of K-Ade is crucial for predicting its chemical behavior. The interaction with the potassium cation significantly alters the charge distribution of the adeninate anion, which in turn influences its nucleophilicity and reactivity. mdpi.com

Charge Distribution: The formation of a contact ion-pair results in the rearrangement and delocalization of electron density throughout the adeninate anion. researchgate.netmdpi.com This change in the electronic environment is fundamental to predicting chemical reactivity, as it modifies the nucleophilic character of the different nitrogen atoms on the purine (B94841) ring. mdpi.com

Frontier Molecular Orbitals (FMOs): FMO theory is a powerful tool for explaining chemical reactivity. youtube.comyoutube.comyoutube.comlibretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. orientjchem.orgresearchgate.net A smaller gap generally implies higher reactivity. orientjchem.org

Reactivity Descriptors: Based on the energies of the FMOs, several global reactivity descriptors can be calculated using DFT. orientjchem.orgresearchgate.net These descriptors, derived from Koopmans' theorem, provide a quantitative measure of a molecule's reactivity. orientjchem.org

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

These parameters help in systematically analyzing how the presence of the potassium ion modulates the reactivity of the adenine moiety.

Table 2: Conceptual Global Reactivity Descriptors

This table outlines key descriptors derived from Frontier Molecular Orbital energies that are used to quantify the chemical reactivity and stability of a molecular system.

DescriptorFormulaChemical Significance
HOMO Energy (EHOMO)-Related to electron-donating ability (nucleophilicity)
LUMO Energy (ELUMO)-Related to electron-accepting ability (electrophilicity)
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons

Computational Rationalization of Cation-Adenine Coordination Preferences

A key question addressed by computational studies is the preferred binding site of the potassium cation on the adeninate anion. The adeninate anion offers multiple potential coordination sites through its nitrogen atoms. mdpi.comresearchgate.net

Computational modeling using DFT and other methods has shown a strong preference for bidentate ion coordination at the N3 and N9 atoms. mdpi.com The relative stability of different coordination complexes (e.g., K+ at N1, N3, N7, or N9) can be evaluated by comparing their calculated electronic energies. For K-Ade, the energy differences between the most stable N3N9/N9 sites and other potential sites like N7 and N1 can be several kcal/mol, indicating a clear thermodynamic preference. researchgate.netmdpi.com

These computational findings help explain experimental observations, such as the regioselectivity of alkylation reactions of adeninate salts. mdpi.com The coordination of the K+ ion modulates the nucleophilicity of the nitrogen atoms, directing incoming electrophiles to specific sites, primarily N9 and N3. mdpi.com The consistent results obtained from computational models rationalize the observed alkylation patterns. mdpi.com

Table 3: Binding Energies of K+ to Adenine

This table shows the calculated binding energy for a potassium ion coordinating to two different nitrogen positions on the adenine base, calculated at the B3LYP/6-31G(d,p) level of theory.

ComplexBinding SiteBinding Energy (kcal/mol)
K+-AdenineN7-26.32
K+-AdenineN3-109.81

Note: Data derived from a DFT study on metal ion-adenine complexes. iosrjournals.org A more negative value indicates stronger binding.

Prediction and Interpretation of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra and the structural characterization of molecules.

Vibrational Frequencies: DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. researchgate.netconicet.gov.ar These calculations can predict the infrared (IR) and Raman spectra of adenine, monopotassium salt. The computed frequencies and intensities can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. researchgate.net It is a common practice to apply a scaling factor or a polynomial correction to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. nih.govnih.gov While experimental NMR studies on K-Ade have been conducted, pinpointing the exact coordination site of the potassium ion in solution can be challenging. mdpi.com Quantum mechanical calculations, particularly using DFT, can predict 1H, 13C, and 15N chemical shifts for different possible isomers. nih.govbohrium.com By comparing the predicted spectra for various coordination geometries with the experimental spectrum, it is theoretically possible to identify the dominant structure in solution. However, achieving high accuracy requires sophisticated models that account for solvent effects and molecular dynamics. github.io

Molecular Modeling and Simulation Techniques

While quantum chemical methods provide detailed electronic information, they are often limited to single molecules or small clusters. Molecular modeling and simulation techniques, particularly molecular dynamics, are used to study the behavior of larger systems over time, such as a molecule in a crystal or in solution.

Molecular Dynamics (MD) Simulations for Crystal Packing and Solution-Phase Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time based on classical mechanics, using force fields to describe the interactions between particles. nih.gov

Crystal Packing: The crystal structure of the potassium salt of adenine has been determined experimentally, revealing an anhydrous structure where K+ ions are directly coordinated to the ring nitrogens of the adeninate anions. rsc.org The crystal packing is primarily governed by these strong cation-anion interactions, with additional stability provided by hydrogen bonding between adjacent adenine units. rsc.org MD simulations can be used to study the stability of this crystal lattice and to model the dynamics of the nucleation and growth process from a supersaturated solution. nih.govrsc.org Such simulations provide insights into the initial stages of crystallization, where ions in solution begin to form ordered clusters that eventually grow into a crystal. rsc.org

Solution-Phase Behavior: In aqueous solution, the interactions between the K+ and adeninate ions are mediated by water molecules. MD simulations are an excellent tool for studying the solution-phase behavior of this compound. ucl.ac.ukmdpi.com These simulations can reveal the structure of the hydration shells around the potassium cation and the adeninate anion, showing how many water molecules are in the first solvation shell and their average orientation. They can also provide information on the dynamics of ion pairing, distinguishing between contact ion-pairs, solvent-shared ion-pairs, and fully solvated ions. This detailed picture of the solution environment is crucial for understanding the compound's properties and reactivity in a biological or chemical context.

Quantum Topological Atoms in Molecules (QTAIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution within a molecule to characterize chemical bonding and intermolecular interactions. This method partitions the electron density of a system into atomic basins, allowing for the quantification of atomic properties and the nature of the interactions between them.

In the context of this compound, a QTAIM analysis would focus on the bond critical points (BCPs) associated with the various interactions within the crystal lattice. The crystal structure of the potassium salt of adenine reveals that the packing is predominantly determined by cation-anion interactions, with additional stabilization from hydrogen bonding between neighboring adenine anions rsc.org.

A theoretical QTAIM analysis would identify BCPs between the potassium ion (K⁺) and the nitrogen atoms of the adeninate anion, as well as between the hydrogen bond donors and acceptors of adjacent adeninate molecules. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are indicative of the nature and strength of the interactions.

Key QTAIM Parameters and Their Interpretation:

ParameterInterpretation for this compound Interactions
Electron Density (ρ) A higher value at the BCP signifies a stronger interaction. For the K⁺---N interactions, this would quantify the ionic bond strength. For N-H---N hydrogen bonds, it would indicate their relative strengths.
Laplacian of Electron Density (∇²ρ) A positive value is characteristic of closed-shell interactions, such as ionic bonds and hydrogen bonds, where electron density is depleted at the BCP. A negative value indicates a shared-shell (covalent) interaction. For adenine monopotassium salt, positive Laplacian values would be expected for both the K⁺---N and hydrogen bonding interactions.
Total Energy Density (H(r)) The sign of H(r) at a BCP can further distinguish interactions. For hydrogen bonds, a negative H(r) suggests a significant covalent character, while a positive H(r) indicates a predominantly electrostatic interaction.

Such an analysis would provide a quantitative description of the forces holding the crystal structure together, ranking the relative importance of the ionic interactions with the potassium cation versus the hydrogen bonding network between the adeninate anions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, one can gain insights into the nature and prevalence of different intermolecular contacts.

For this compound, the Hirshfeld surface would be generated around the adeninate anion to visualize its interactions with the neighboring potassium ions and other adeninate molecules. The analysis involves mapping normalized contact distances (dnorm) onto the surface, which highlights regions of close contact.

Key Features of a Hirshfeld Surface Analysis for this compound:

dnorm Surface: Red spots on the dnorm map would indicate close intermolecular contacts, primarily corresponding to the strong K⁺---N ionic interactions and the N-H---N hydrogen bonds. These are the primary forces governing the crystal packing rsc.org.

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts by plotting the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. Distinct spikes and patterns on the fingerprint plot correspond to specific types of interactions.

Expected Contributions to the Hirshfeld Surface of this compound:

Intermolecular ContactExpected Percentage ContributionDescription
K---N/N---K HighRepresenting the dominant ionic interactions between the potassium cation and the nitrogen atoms of the adeninate ring.
N---H/H---N SignificantCorresponding to the hydrogen bonds between adjacent adeninate anions, which provide additional stabilization to the crystal structure rsc.org.
H---H ModerateArising from van der Waals interactions between the hydrogen atoms on the peripheries of the molecules.
C---H/H---C ModerateIndicating weaker C-H---π or other van der Waals contacts.
C---N/N---C LowContacts between the carbon and nitrogen atoms of neighboring purine rings.

Computational Microsolvation Methodologies for Solute-Solvent Interactions

Computational microsolvation methodologies aim to understand the initial stages of solvation by explicitly considering the interactions between a solute and a small, defined number of solvent molecules. This approach bridges the gap between gas-phase calculations and bulk solvent models, providing detailed insights into the specific hydrogen bonding and coordination interactions that occur in the first solvation shell.

For this compound, a microsolvation study would typically involve placing a discrete number of water molecules around the K⁺ cation and the adeninate anion and then performing quantum chemical calculations to determine the most stable geometries and interaction energies. Such studies on adenine itself have shown that interactions with water molecules can significantly lower the energy barriers for processes like tautomerization kaist.ac.kr.

Key Aspects of a Microsolvation Study on this compound:

Hydration of the Potassium Ion (K⁺): Water molecules would be expected to coordinate with the K⁺ ion through their oxygen atoms. Theoretical studies on the hydration of K⁺ indicate a well-defined hydration shell nih.gov. The number of water molecules in this first shell and their binding energies would be a key focus.

Hydration of the Adeninate Anion: Water molecules would form hydrogen bonds with the amino group and the nitrogen atoms of the purine ring. The specific geometry of these hydrogen bonds would reveal the preferred hydration sites of the anion.

Solvent-Separated vs. Contact Ion Pairs: A critical question in the microsolvation of salts is whether the cation and anion remain in direct contact (contact ion pair) or are separated by one or more solvent molecules (solvent-separated ion pair) researchgate.net. Computational studies would explore the relative energies of these different arrangements to predict the likely state in a small water cluster. Quantum-chemical calculations have been used to rationalize the preference of alkali cations, including potassium, to coordinate with water or adenylate anions rsc.org.

Hypothetical Microsolvation Cluster and Energetic Data:

SystemInteraction TypeCalculated Interaction Energy (kcal/mol) - Illustrative
[K(H₂O)₄]⁺Ion-Dipole-15 to -20 per water molecule
[Adeninate(H₂O)₄]⁻Hydrogen Bonding-5 to -10 per water molecule
[K(Adeninate)(H₂O)₆]Mixed Ion-Dipole and H-BondingAnalysis of the relative stability of contact vs. solvent-separated ion pair geometries.

These computational investigations would provide a molecular-level picture of how this compound interacts with its immediate aqueous environment, which is fundamental to understanding its behavior in biological systems.

Intermolecular Interactions and Complex Formation of Adenine, Monopotassium Salt

Specific Interactions of Alkali Metal Cations with Adenine (B156593) Anions

The interaction between alkali metal cations and the adenine anion (adeninate) is a subject of significant interest, providing insight into the fundamental coordination chemistry of nucleobases. In the solid state, the monopotassium salt of adenine crystallizes in an anhydrous form, which suggests a lower tendency for the adenine anion to form hydrogen bonds with water molecules compared to guanine (B1146940). rsc.org

In the crystal structure of potassium adeninate (K⁺C₅H₄N₅⁻), the potassium ions are coordinated by all of the heterocycle nitrogen atoms. This coordination leads to the formation of columns of K⁺ polyhedra extending through the crystal lattice. rsc.org Specifically, the N3 and N9 atoms of the purine (B94841) ring chelate to the same potassium cation, while the N1 and N7 atoms form connections to adjacent columns of cations. rsc.org This coordination scheme highlights the multidentate nature of the adeninate anion in binding with alkali metals.

Cryogenic ion spectroscopy studies on adenine complexes with various alkali metal cations (M⁺A, where M = Cs, Rb, K, Na, and Li) have revealed that the metal ion can influence the tautomeric form of adenine. rsc.org These studies showed that the metal ion binds not to the common 9H-adenine tautomer but to the rarer 7H-adenine tautomer. rsc.org The alkali metal cations were found to act as catalysts in the tautomerization from 9H-adenine to 7H-adenine, lowering the energy barrier for this conversion and stabilizing the resulting M⁺A7a isomer. rsc.org

Computational studies provide further details on the coordination preferences. For the potassium-adeninate ion pair in a polar aprotic solvent like DMSO, various coordination modes are possible. researchgate.net The interaction is not limited to a single nitrogen atom but involves a complex interplay between the cation and the multiple nucleophilic sites on the adeninate anion. researchgate.net

The table below summarizes the key coordination features of the potassium ion with the adenine anion based on crystallographic data.

Interacting Atoms (Adenine)Interacting CationNature of InteractionStructural Motif
N3, N9K⁺ChelationCoordination to a single cation
N1, N7K⁺BridgingConnection to neighboring columns
All heterocyclic nitrogensK⁺CoordinationFormation of coordination polyhedra columns

Role of Hydrogen Bonding in Supramolecular Organization and Molecular Recognition

The propensity of adenine to form specific hydrogen-bonded pairs is fundamental to its role in nucleic acids and in the formation of supramolecular structures. Adenine can form various hydrogen-bonding motifs, such as the Watson-Crick pairing with thymine (B56734) or uracil (B121893), which involves two hydrogen bonds. cuhk.edu.hkquora.com This specific pairing is crucial for the stability of the DNA double helix. cuhk.edu.hk

Beyond canonical base pairing, adenine engages in hydrogen bonding with a wide range of molecules, leading to the formation of complex supramolecular assemblies. Studies on cocrystals of adenine with various carboxylic acids have demonstrated the formation of diverse hydrogen-bonding patterns. rsc.orgresearchgate.net These interactions can lead to the formation of anhydrous cocrystals, solvated complexes, and proton-transfer complexes, showcasing the versatility of adenine as a building block in crystal engineering. rsc.orgresearchgate.net

In the context of molecular recognition at protein-RNA interfaces, hydrogen bonds involving adenine are essential for specificity and binding affinity. acs.org The recognition of adenine by proteins often involves a network of hydrogen bonds between the amino acid side chains or backbone atoms and the functional groups on the purine ring. nih.govnih.gov For instance, transcription factors can achieve sequence-specific DNA recognition through hydrogen bonds between amino acid residues like glutamine and the N⁶ position of adenine. mdpi.com The table below illustrates common hydrogen bonding interactions involving adenine.

Adenine Atom/GroupPartner Atom/GroupInteraction TypeContext
N1 (acceptor), N⁶-H (donor)Thymine N³-H (donor), C⁴=O (acceptor)Watson-Crick Base PairingDNA Duplex
Amino Group (-NH₂)Coordinated Carboxylate OxygenInterligand Hydrogen BondMetal-Adenine Complexes
N1, N⁶, N⁷Amino Acid Residues (Side Chain/Backbone)Molecular RecognitionProtein-Nucleic Acid Binding
Ring Nitrogens, Amino GroupCarboxylic Acid GroupsSupramolecular AssemblyCocrystals

Coordination Chemistry of Adenine with Transition Metal Cations

Adenine is a versatile ligand for transition metal ions due to the presence of multiple nitrogen donor atoms in its structure. banglajol.info It can coordinate to metal centers through the ring nitrogen atoms (N1, N3, N7, N9) and the exocyclic amino group (N⁶). banglajol.infomdpi.com The specific coordination site is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other ligands. banglajol.info

In acidic or neutral conditions, protonation at N1 often directs metal binding to the N7 position. banglajol.info In alkaline media, deprotonation of the N9-H group makes the N9 site a more effective coordinator for metal ions. banglajol.info Studies have reported the synthesis and characterization of adenine complexes with a range of first-series transition metals, including Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. mdpi.comsemanticscholar.org Spectroscopic analyses, such as IR and UV-Visible spectroscopy, confirm the coordination of adenine to the metal ions, often in a 1:2 (metal:ligand) stoichiometry. mdpi.comresearchgate.net

The coordination of copper(II) with adenine is particularly well-studied and demonstrates pH-dependent versatility. At different pH values, adenine can act as a cationic, neutral, or anionic ligand, leading to the formation of distinct complexes. banglajol.info X-ray crystallography has revealed various coordination modes; for example, in some copper complexes, adenine can bridge two metal centers using different nitrogen atoms. banglajol.info

The interaction of adenine with metal ions can also be controlled by modifying the adenine molecule itself. For instance, attaching different substituents at the N9 position of adenine can alter its coordination mode with silver(I) ions, leading to the formation of dinuclear dimers or mononuclear structures. researchgate.net This versatility makes adenine and its derivatives valuable components in the design of metal-nucleobase frameworks and coordination polymers with potential applications in materials science and catalysis. acs.org

The following table summarizes observed coordination modes of adenine with various transition metal ions.

Metal IonpH/ConditionsAdenine FormCoordination SitesReference
Cu(II)Acidic (pH 5)Cationic (Adeninium)N7 banglajol.info
Cu(II)Neutral (pH 7)NeutralN7 banglajol.info
Cu(II)Alkaline (pH 8)Anionic (Adeninato)N9 banglajol.info
Co(II), Zn(II)N/ANeutralN7 (with interligand H-bond) nih.gov
Ag(I)N/ANeutralN3 and N9 (dinuclear dimer) researchgate.net
Various (Mn²⁺, Fe³⁺, etc.)N/ANeutralRing Nitrogens, Amino Group mdpi.com

Adsorption Mechanisms of Adenine at Solid-Liquid Interfaces (e.g., Gold Electrodes)

The adsorption of adenine onto solid surfaces, particularly gold electrodes, is of great interest for the development of biosensors and biocompatible materials. acs.org The interaction mechanism, however, has been a subject of considerable debate. nih.gov Studies using techniques like cyclic voltammetry and in situ infrared spectroscopy have provided significant insights into the adsorption process. acs.orgacs.org

When adenine adsorbs on gold single-crystal electrodes (such as Au(111) and Au(100)) from neutral solutions, it exhibits specific adsorption, indicating a chemical interaction with the surface. acs.orgresearchgate.net Thermodynamic analysis suggests a weak chemical interaction, likely involving a covalent bond where adenine acts as the electron donor. acs.org Unlike on mercury electrodes where a flat orientation is proposed, on gold surfaces the data favor a tilted orientation of the adenine molecule. acs.org

An adsorption model has been proposed where the adenine molecule is tilted with respect to the electrode surface. Coordination is thought to occur through the exocyclic amino nitrogen (N⁶) and the N7 atom of the imidazole (B134444) ring. acs.orgresearchgate.net This model appears to be independent of the crystallographic orientation of the gold surface or the applied electrical potential. acs.org More recent studies using single-molecule conductance measurements have confirmed that adenine can bind to gold electrodes through the N3, N7, and N9 atoms. aip.org The N9 atom was identified as a strong binding site under slightly basic conditions following deprotonation. aip.org

Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption Spectroscopy (SEIRA) are powerful techniques for studying the orientation and interaction of adsorbed adenine. mdpi.comresearchgate.net SERS studies on gold nanoparticles show a characteristic peak around 730 cm⁻¹, which is a signature of the adenine ring breathing mode and confirms its presence on the surface. mdpi.comnih.gov SEIRA and SERS spectra are pH-dependent, consistent with the protonation of adenine and reduced binding to the gold surface at low pH. researchgate.net The combined spectroscopic data support a model where adenine binds "end-on" via a ring nitrogen, with the C-NH₂ bond nearly perpendicular to the surface. researchgate.net

TechniqueSurfaceKey Findings on Adsorption MechanismProposed Orientation
In Situ Infrared SpectroscopyAu(111), Au(100)Specific chemical adsorption via N⁷ and N⁶ (amino)Tilted
Single-Molecule ConductanceGold JunctionsBinding occurs via N3, N7, and N9 (deprotonated)Bridging Geometries
SERS/SEIRAGold NanoshellspH-dependent binding; reduced interaction at low pH"End-on" via ring nitrogen
Scanning Tunneling MicroscopyGraphiteFormation of well-ordered supramolecular nanopatternsFlat-lying A-T-A-T quartets

Studies on Ion Binding and Self-Association Phenomena in Adenine Derivatives

The principles of ion binding and self-association observed with adenine extend to its numerous derivatives, which play central roles in biology. Adenosine (B11128) triphosphate (ATP), a key energy currency molecule, is an adenine derivative whose function is intrinsically linked to ion binding, particularly with magnesium (Mg²⁺). wikipedia.org The binding of Mg²⁺ to the phosphate (B84403) groups of ATP is crucial for its hydrolysis and energy transfer in countless cellular processes. nih.gov

The self-association of adenine and its derivatives is a driving force for the formation of higher-order structures. At the liquid-solid interface, adenine and thymine can self-assemble into well-ordered supramolecular nanopatterns. acs.orgnih.gov These structures are not based on simple homomolecular chains but on the formation of A-T-A-T quartets, demonstrating a complex self-association motif driven by hydrogen bonding. acs.orgnih.gov

The study of acyclic nucleoside phosphonates (ANPs), which are analogues of nucleotides, provides further insight into ion binding. nih.gov Compounds like 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA) show an enhanced affinity for metal ions compared to their nucleotide counterparts. This is partly due to the increased basicity of the phosphonate (B1237965) group and the ability of the ether oxygen in the side chain to form a five-membered chelate ring with the metal ion and the adjacent phosphonate group. nih.gov This chelation enhances the coordination at the α-phosphate position, which has implications for their biological activity as substrates for polymerases. nih.gov

Molecular recognition studies involving synthetic receptors have been used to probe the non-covalent interactions that govern the binding of adenine derivatives. uni-muenchen.de These receptors often use a combination of hydrogen bonding and π-π stacking interactions to achieve high affinity and selectivity for adenine, mimicking the recognition patterns found in biological systems. nih.govuni-muenchen.de The strength of these interactions can be tuned by modifying the electronic and geometric properties of the receptor, providing a deeper understanding of the forces that control self-association and ion binding in adenine-containing systems. uni-muenchen.de

Role of Adenine As a Fundamental Purine Nucleobase in Non Human Biological Systems Research

Enzymatic Pathways in Purine (B94841) Metabolism

Purine metabolism is a critical area of study, with adenine (B156593) playing a central role. Non-human model organisms are invaluable for elucidating the enzymatic pathways that govern the salvage and interconversion of purine nucleotides.

Adenine phosphoribosyltransferase (APRT) is a key enzyme in the purine salvage pathway, an energy-efficient alternative to de novo nucleotide synthesis. wikipedia.org This enzyme catalyzes the conversion of adenine and 5-phospho-α-D-ribose-1-diphosphate (PRPP) into adenosine (B11128) monophosphate (AMP) and pyrophosphate. researchgate.netplos.org The APRT enzyme provides the primary pathway for the metabolic salvage of adenine derived from dietary sources or from cellular processes like polyamine biosynthesis. researchgate.netwjgnet.com

In many organisms, this salvage pathway is crucial. For instance, protozoan parasites like Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, are incapable of synthesizing purines de novo and are entirely dependent on salvaging them from their hosts. plos.orgresearchgate.net This makes the enzymes in their purine salvage pathway, including APRT, significant targets for therapeutic research. plos.org

Research on T. brucei has characterized the activity of its APRT enzymes. Studies revealed that of two putative APRT genes, only one, APRT1, is kinetically active and biologically relevant for converting adenine into AMP. plos.org This highlights the importance of detailed enzymatic characterization in non-human systems to identify viable drug targets. plos.orgresearchgate.net The kinetic parameters of T. brucei APRT1 have been determined, providing a basis for inhibitor design and further metabolic studies.

Table 1: Apparent Kinetic Parameters of T. brucei APRT1
SubstrateApparent KM (µM)Apparent Vmax (µmol·min-1·mg-1)
Adenine1.5 ± 0.21.5 ± 0.03
PRPP45 ± 51.6 ± 0.05

Adenosine kinase (ADK) is another crucial enzyme that regulates the levels of adenosine, a purine ribonucleoside with widespread physiological effects. nih.govwikipedia.org ADK catalyzes the phosphorylation of adenosine to AMP, using ATP as the phosphate (B84403) donor. nih.govwikipedia.org This reaction is fundamental for maintaining the cellular "adenosine tone," which influences everything from neurotransmission to cardiovascular function. nih.gov

By converting adenosine to AMP, ADK is a primary mechanism for adenosine clearance from the intracellular and extracellular space. nih.govnih.gov Research in animal models has shown that the extracellular concentration of adenosine is tightly regulated by multiple mechanisms, including ADK, adenosine deaminase, and nucleoside transporters. nih.gov Inhibition of ADK in research animals leads to an increase in extracellular adenosine concentrations. nih.gov

In mammals, two ADK isoforms exist, a short form (ADK-S) found in the cytoplasm and a long form (ADK-L) localized to the nucleus. wikipedia.orgnih.govresearchgate.net This differential localization suggests distinct roles in regulating cytoplasmic and nuclear adenosine pools, with the nuclear isoform potentially playing a role in epigenetic regulation through its influence on transmethylation pathways. nih.govresearchgate.net The disruption of the ADK gene in mice results in fatal neonatal hepatic steatosis, underscoring the enzyme's critical role in maintaining metabolic homeostasis. wikipedia.org

Adenosine monophosphate (AMP) is a central molecule in cellular energy metabolism, existing in a dynamic equilibrium with adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP). wikipedia.orgbritannica.com The relative cellular concentrations of AMP, ADP, and ATP reflect the energy state of the cell. britannica.com AMP is generated when ATP is hydrolyzed to provide energy for cellular processes. nbinno.com It can then be re-phosphorylated back to ADP and subsequently ATP through processes like oxidative phosphorylation. wikipedia.org The enzyme adenylate kinase catalyzes the reversible reaction: AMP + ATP ↔ 2 ADP. wikipedia.org

Beyond its role as an energy currency precursor, AMP functions as a critical allosteric regulator and signaling molecule. wikipedia.org A key sensor of cellular energy status is the AMP-activated protein kinase (AMPK). nih.govresearchgate.net When cellular energy levels are low, the resulting increase in the AMP/ATP ratio leads to the activation of AMPK. wikipedia.orgresearchgate.net Once activated, AMPK orchestrates a metabolic switch: it promotes catabolic pathways that generate ATP (like glucose uptake and fatty acid oxidation) and inhibits anabolic, energy-consuming pathways (like protein and lipid synthesis). nih.govnih.gov This system, conserved across eukaryotes, acts as a metabolic checkpoint to maintain energy homeostasis under conditions of stress or nutrient scarcity. nih.gov

AMP can also be converted into cyclic AMP (cAMP) by the enzyme adenylyl cyclase. wikipedia.org cAMP is a ubiquitous second messenger that mediates intracellular responses to a wide variety of extracellular signals, such as hormones. wikipedia.orgcreative-proteomics.commultispaninc.com

Contribution to Major Coenzyme Systems

The adenine nucleobase is an integral structural component of several essential coenzymes that participate in a vast array of metabolic reactions. The adenine moiety does not directly participate in the chemical reactions catalyzed by these coenzymes but is crucial for their binding to enzymes.

Nicotinamide (B372718) adenine dinucleotide (NAD) is a central coenzyme in metabolism, acting as a carrier of electrons in redox reactions. wikipedia.orgnih.gov It exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). omre.co Structurally, it consists of two nucleotides, one containing an adenine base and the other a nicotinamide base, joined by their phosphate groups. britannica.com

NAD+ is a crucial oxidizing agent in catabolic pathways, such as glycolysis and the citric acid cycle, where it accepts electrons (and a proton) from metabolic intermediates to become NADH. wikipedia.orgomre.conad.com The reduced form, NADH, then carries these high-energy electrons to the electron transport chain in mitochondria, where they are transferred to oxygen in a series of steps that drive the synthesis of ATP. omre.conad.com This process regenerates NAD+, allowing it to participate in further catabolic reactions. nad.com The NAD+/NADH ratio is a key indicator of the cell's redox state and strongly influences the activity of numerous metabolic enzymes. researchgate.net In healthy mammalian tissues, a high NAD+/NADH ratio is typically maintained, which favors oxidative reactions. wikipedia.org

Table 2: Role of NAD+/NADH in Cellular Respiration
FormPrimary RoleKey PathwaysState
NAD+Oxidizing agent (electron acceptor)Glycolysis, Citric Acid CycleOxidized
NADHReducing agent (electron donor)Electron Transport ChainReduced

Nicotinamide adenine dinucleotide phosphate (NADP+) is structurally similar to NAD+ but contains an additional phosphate group on the ribose sugar of the adenine nucleotide. wikipedia.orgcominbio.com This structural difference allows it to be recognized by a distinct set of enzymes. cominbio.com Like NAD, it is a redox coenzyme, existing in oxidized (NADP+) and reduced (NADPH) forms.

While NADH is primarily involved in catabolic reactions that generate ATP, NADPH's main function is to serve as a reducing agent in anabolic (biosynthetic) reactions. wikipedia.orgwikipedia.org NADPH provides the reducing power, or high-energy electrons, required for processes such as fatty acid synthesis, cholesterol synthesis, and nucleotide synthesis. wikipedia.orgquora.com A major source of NADPH in non-photosynthetic organisms is the pentose (B10789219) phosphate pathway. wikipedia.org

NADPH is also critical for antioxidant defense systems. wikipedia.org It is the primary electron donor for the regeneration of reduced glutathione (B108866), a key molecule that protects cells from damage by reactive oxygen species. wikipedia.org In contrast to the high NAD+/NADH ratio, cells typically maintain a very low NADP+/NADPH ratio, which ensures a ready supply of reducing power for anabolic and protective functions. wikipedia.org

Table 3: Primary Functions of NADPH in Anabolic Processes
Anabolic PathwayRole of NADPH
Fatty Acid SynthesisProvides reducing equivalents for fatty acid chain elongation.
Nucleic Acid SynthesisDonates electrons for the reduction of ribonucleotides to deoxyribonucleotides.
Cholesterol & Steroid SynthesisServes as a reductant in multiple enzymatic steps. wikipedia.org
Antioxidant DefenseRegenerates reduced glutathione to combat oxidative stress. wikipedia.org

Adenosine Di- and Triphosphate (ADP/ATP) in Energy Metabolism

Adenosine triphosphate (ATP) is universally recognized as the primary energy currency of the cell, fueling a vast array of biological processes. wikipedia.orgresearchgate.net ATP consists of an adenine base, a ribose sugar, and three phosphate groups. creative-proteomics.com The significant chemical energy is stored in the high-energy bonds between the phosphate groups, particularly the bond between the second and third phosphate groups. creative-proteomics.comnih.gov

The hydrolysis of ATP to adenosine diphosphate (ADP) and an inorganic phosphate (Pi) releases a substantial amount of energy, which is harnessed by the cell to drive essential activities such as muscle contraction, nerve impulse propagation, and chemical synthesis. wikipedia.orgcreative-proteomics.com This conversion is a fundamental reaction in cellular energy metabolism. creative-proteomics.com

Conversely, ADP is re-phosphorylated to ATP through various cellular processes, ensuring a continuous supply of energy. The main pathways for ATP synthesis in eukaryotes are glycolysis, the citric acid cycle (in conjunction with oxidative phosphorylation), and beta-oxidation. wikipedia.orgnih.gov Cellular respiration, the complete oxidation of glucose, is a highly efficient process that generates approximately 30 molecules of ATP for each molecule of glucose. wikipedia.org The ratio of ATP to ADP within a cell is a critical indicator of its energy status and regulates several metabolic enzymes and pathways to maintain energy homeostasis. creative-proteomics.com

Table 1: Key Cellular Processes Fueled by ATP Hydrolysis

Cellular Process Description
Muscle Contraction The energy from ATP hydrolysis powers the movement of motor proteins. wikipedia.org
Active Transport ATP provides the energy to pump ions and molecules across cell membranes against their concentration gradients. nih.gov
Signal Transduction ATP serves as a substrate for kinases, enzymes that transfer phosphate groups to regulate protein activity. wikipedia.org

Receptor-Independent Biological Effects and Intracellular Pathways

While many of the physiological effects of adenine derivatives like adenosine are mediated through specific cell-surface G protein-coupled receptors (A1, A2A, A2B, and A3), adenine and its metabolites can also exert biological effects through receptor-independent mechanisms. academie-sciences.fraacrjournals.org These intrinsic pathways are often triggered by high concentrations of adenosine or its analogues and can influence cell proliferation, invasion, and apoptosis. aacrjournals.org

In certain non-human research models, particularly in studies involving metastatic cancer cells, adenosine has been shown to inhibit cell invasion and migration through mechanisms that are independent of its classical receptors. aacrjournals.org These effects are linked to the intracellular metabolism of adenosine. Once transported into the cell, adenosine can be converted into other purine nucleotides, such as AMP, ADP, and ATP. aacrjournals.org This intracellular conversion can lead to the modulation of various signaling pathways, including the inhibition of AMP-activated protein kinase (AMPK). aacrjournals.org

These receptor-independent actions are sometimes attributed to the "antimetabolite" properties of adenosine analogues, where they compete with natural nucleosides and interfere with the function of key enzymes involved in purine homeostasis. aacrjournals.org This highlights a dual role for adenosine: a signaling molecule at lower concentrations acting via receptors, and a modulator of intracellular metabolism at higher concentrations through receptor-independent pathways.

Investigation of Adenine-Induced Phenomena in Animal Models (e.g., Renal Injury, Fibrosis)

High doses of adenine are utilized in non-human research to create robust and reproducible animal models of chronic kidney disease (CKD). researchgate.netmdpi.com This model is valuable for studying the pathological mechanisms of CKD and for evaluating potential therapeutic interventions. researchgate.net The administration of an adenine-rich diet to rodents leads to a series of pathological changes in the kidneys that mimic human CKD. frontiersin.org

The primary mechanism of adenine-induced renal injury involves its metabolism. Adenine is metabolized by the enzyme xanthine (B1682287) oxidase into 2,8-dihydroxyadenine (B126177) (2,8-DHA). mdpi.com Due to its low solubility, 2,8-DHA precipitates within the renal tubules, forming crystals that cause physical obstruction. researchgate.netmdpi.com This tubular obstruction is a key initiating event that leads to a cascade of detrimental effects, including:

Tubular Damage and Inflammation: The crystal deposition causes direct injury to the tubular epithelial cells, triggering an inflammatory response. mdpi.comnih.gov

Oxidative Stress: The adenine-induced CKD model is characterized by increased oxidative stress, with elevated levels of markers like glutathione and superoxide (B77818) dismutase, and increased xanthine oxidase activity. nih.gov

Fibrosis: The chronic inflammation and cellular injury stimulate the activation of pro-fibrotic pathways, such as the transforming growth factor-β1 (TGF-β1) signaling pathway. frontiersin.orgnih.gov This leads to the excessive deposition of extracellular matrix proteins, resulting in tubulointerstitial fibrosis, a hallmark of progressive CKD. frontiersin.orgnih.gov

Table 2: Pathological Features of Adenine-Induced Chronic Kidney Disease in Animal Models

Feature Description Key Mediators/Markers
Crystal Deposition Formation and deposition of 2,8-dihydroxyadenine crystals in renal tubules. researchgate.net 2,8-dihydroxyadenine
Tubulointerstitial Injury Damage to renal tubules and the surrounding interstitial tissue. nih.gov Crystal plugs, cellular debris
Inflammation Infiltration of inflammatory cells in response to tubular injury. researchgate.net Pro-inflammatory cytokines
Oxidative Stress Imbalance between the production of reactive oxygen species and antioxidant defenses. nih.gov Increased xanthine oxidase, decreased catalase
Fibrosis Excessive accumulation of extracellular matrix leading to scarring. frontiersin.org TGF-β1, Collagen I, Fibronectin

| Cardiovascular Complications | Concurrent development of cardiovascular damage, including increased blood pressure and cardiac fibrosis. mdpi.comresearchgate.net | Collagen 1a1, Collagen 3a1, TGFβ |

This animal model has been instrumental in demonstrating that inflammation, oxidative stress, and fibrosis are critical components in the progression of CKD. researchgate.netnih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. researchgate.net High-performance liquid chromatography and its hyphenation with mass spectrometry are indispensable tools for the analysis of adenine (B156593) monopotassium salt.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For adenine monopotassium salt, reversed-phase HPLC (RP-HPLC) is the most common and effective method. nih.gov This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase and a polar mobile phase. researchgate.net

The purity of adenine monopotassium salt can be accurately determined by monitoring for the presence of related substances and degradation products. Quantitative analysis is achieved by comparing the peak area of the analyte to that of a certified reference standard. The method's robustness is demonstrated by its linearity over a specific concentration range, with typical limits of detection (LOD) and quantification (LOQ) in the low μg/mL range. rsc.org Ion-pairing reversed-phase HPLC can also be employed to achieve stable and reproducible results for adenine-containing compounds. nih.gov Furthermore, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide efficient separation with excellent peak shape for polar compounds like adenine. helixchrom.com

Key parameters for a typical HPLC analysis include the type of column, the composition of the mobile phase, flow rate, and the detection wavelength, which for adenine is typically set around its maximum absorbance of 260 nm. rsc.org

Table 1: Example HPLC Conditions for Adenine Analysis

Parameter Condition Reference
Column C18, C28, or Mixed-Mode rsc.orghelixchrom.com
Mobile Phase Isocratic or Gradient mixture of Acetonitrile and Water/Buffer (e.g., Phosphate (B84403) buffer) nih.govrsc.org
pH of Mobile Phase Typically between 4.5 and 6.0 for optimal separation nih.govnih.gov
Flow Rate 0.25 - 1.0 mL/min rsc.orgresearchgate.net
Detection UV at 255-260 nm rsc.orghelixchrom.com

| Temperature | Ambient or controlled (e.g., 37°C) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it a definitive tool for the identification and quantification of adenine monopotassium salt. rsc.org This technique is particularly valuable for analyzing trace amounts of the compound in complex matrices. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI generates protonated molecules, [M+H]+, in the positive ion mode, which are characteristic of the compound's molecular weight. shimadzu.com For adenine, the protonated molecule is observed at a mass-to-charge ratio (m/z) of 136. researchgate.net

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance quantification specificity through selected reaction monitoring (SRM). The high sensitivity of LC-MS allows for detection limits in the nanomolar to picomolar range. researchgate.netnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS is another powerful approach for the simultaneous quantification of hydrophilic compounds like adenine and its related nucleotides. frontiersin.orgnih.gov

Table 2: Typical Mass Spectrometry Parameters for Adenine Detection

Parameter Setting Reference
Ionization Mode Electrospray Ionization (ESI), Positive shimadzu.com
Detected Ion [M+H]⁺ (m/z 136 for Adenine) shimadzu.comresearchgate.net
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) shimadzu.com
Nebulizing Gas Flow e.g., 1.5 L/min mdpi.com

| Drying Gas Pressure | e.g., 200 kPa | mdpi.com |

X-ray Diffraction for Crystalline Phase Identification

X-ray Diffraction (XRD) is a primary and non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In the case of adenine, monopotassium salt, single-crystal X-ray diffraction has been employed to elucidate its precise three-dimensional structure.

The preparation of single crystals for such analysis involves a slow evaporation method. rsc.orgrsc.org Specifically, crystals of the mono-potassium salt of adenine (K-adenine) have been successfully obtained by allowing an aqueous solution of adenine and potassium hydroxide (B78521) at a high pH (pH 14) to evaporate at room temperature over several weeks. rsc.orgrsc.org

Analysis of these crystals reveals that this compound crystallizes in the monoclinic space group P2₁. rsc.orgrsc.orgresearchgate.net A notable feature of this crystal structure is the absence of water molecules, which is in contrast to the hydrated structures of other purine (B94841) salts like the sodium salt of guanine (B1146940). rsc.orgrsc.orgresearchgate.net In this anhydrous form, the potassium cation (K⁺) is hepta-coordinated, meaning it is directly bonded to seven nitrogen atoms from the surrounding adenine anions. rsc.orgrsc.orgresearchgate.net All four possible nitrogen binding sites on the adenine ring (N1, N3, N7, and N9) are involved in coordinating with the potassium ions. rsc.orgresearchgate.net

Crystallographic Data for this compound
ParameterValue
Chemical FormulaK⁺C₅H₄N₅⁻
Crystal SystemMonoclinic
Space GroupP2₁ rsc.orgrsc.orgresearchgate.net
Hydration StateAnhydrous rsc.orgrsc.orgresearchgate.net
K⁺ Coordination Number7 (Hepta-coordinated) rsc.orgrsc.orgresearchgate.net
K⁺ Coordination GeometryDistorted capped trigonal prism rsc.orgresearchgate.net

Electrochemical and Biosensor-Based Detection Strategies

Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the quantification of electroactive molecules like adenine. While research may not distinguish specifically the monopotassium salt in solution, these techniques are adept at detecting and quantifying the adenine molecule following the salt's dissociation in a sample matrix. The principle behind this detection is the electrochemical oxidation of adenine at the surface of a working electrode.

Various voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), are commonly utilized. researchgate.netnih.gov SWV, in particular, is often chosen for its high selectivity and sensitivity in adenine determination. nih.gov The performance of these methods is heavily dependent on the material of the working electrode. While bare electrodes can be used, modifying the electrode surface with nanomaterials significantly enhances sensitivity and selectivity.

Numerous studies have focused on developing advanced electrochemical sensors and biosensors for adenine detection. These often involve modifying a base electrode, such as a glassy carbon electrode (GCE), with materials that have a large surface area and fast electron transfer kinetics. researchgate.net Common modifications include:

Graphene-based materials: Carboxylic acid-functionalized graphene (graphene-COOH) and other graphene composites have been shown to increase the oxidation peak currents of adenine and shift the potential to a lower value, making detection easier and more sensitive. researchgate.netnih.gov

Nanoparticle composites: The integration of various nanoparticles, such as those made from dopamine-melanin and graphene, can create a synergistic effect that enhances the electrocatalytic behavior towards adenine oxidation. researchgate.net

Polymer-modified electrodes: Electropolymerized films, such as overoxidized polypyrrole, combined with multi-walled carbon nanotubes (MWNTs) and molybdenum disulfide, have been used to create biosensors with remarkable electro-catalytic properties for the simultaneous detection of adenine and guanine. researchgate.net

These advanced sensors exhibit low detection limits, often in the nanomolar (nM) to micromolar (µM) range, and wide linear response ranges, demonstrating their suitability for trace-level analysis in various samples. researchgate.netresearchgate.netresearchgate.netnih.gov

Performance of Various Electrochemical Sensors for Adenine Detection
Electrode ModificationDetection MethodLinear RangeDetection Limit (S/N=3)
Dopamine-melanin colloidal nanospheres-graphene / GCEDPV0.5 - 150 µM researchgate.net0.03 µM researchgate.net
Carboxylic acid functionalized graphene / GCEDPVNot Specified2.5×10⁻⁸ M (25 nM) nih.gov
Chitosan-graphene / Carbon ionic liquid electrodeDPV1.0 nM - 70.0 µM researchgate.net0.286 nM researchgate.net
Overoxidized polypyrrole/MWNTs-MoS₂ / GCEDPV5-30 µM & 30-120 µM researchgate.net1.7 µM researchgate.net
Unmodified screen printed carbon electrodeSWVUp to 80 µM0.18 µM

Emerging Research Directions and Potential Academic Applications

Development of Adenine-Based Materials for Organic Electronics and Sensors

The intrinsic properties of adenine (B156593), such as its aromaticity, nitrogen-rich structure, and capacity for hydrogen bonding, make it a compelling building block for novel organic electronic materials. Researchers are harnessing these characteristics to develop advanced materials for applications in organic solar cells (OSCs) and highly sensitive biosensors.

In the realm of organic electronics, adenine-based polymers have been synthesized and investigated as efficient modifiers for cathode interlayers in inverted OSCs. For instance, a polymer derived from adenine, when blended with zinc oxide (ZnO) nanoparticles, has been shown to passivate defects, enhance conductivity, and reduce the work function of the ZnO films. This modification leads to improved interfacial properties and energy level alignment within the solar cell device, ultimately boosting its performance and stability. Such advancements highlight the potential of utilizing biomolecules like adenine to create more sustainable and efficient organic electronic components.

Furthermore, the unique molecular recognition capabilities of adenine are being exploited in the development of highly sensitive and selective sensors. Silver-based surface-enhanced Raman scattering (SERS) sensors have demonstrated the ability to detect adenine molecules at extremely low concentrations, down to the picomolar level. This high sensitivity is crucial for biomedical and agricultural research. Adenine-based molecular junctions are also being investigated as potential biosensors for detecting toxic gases like phosgene, where the adsorption of the gas molecule alters the electronic transport properties of the adenine junction. Additionally, smart chemosensors incorporating adenine have been designed for the specific detection of bacterial pathogens by targeting their DNA.

Application as Biochemical Reagents in Laboratory Settings

In laboratory settings, adenine and its salts are indispensable biochemical reagents, primarily due to their fundamental role in cellular processes. While adenine phosphate (B84403) is more commonly cited in this context, the underlying principles of adenine's biochemical activity are relevant to its monopotassium salt.

Adenine derivatives are crucial for studying nucleic acid synthesis and energy metabolism. They serve as key components in cell culture media to support cell growth and proliferation, which is vital for pharmaceutical research and the development of new therapies. In genetic research and biotechnology, adenine-containing compounds are essential for molecular cloning, gene expression studies, and the synthesis of nucleotides for DNA and RNA production. The ability of adenine to participate in the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, makes its derivatives invaluable for investigating cellular energy transfer and metabolic pathways.

Rational Design and Synthesis of Novel Adenine-Based Coordination Polymers and Supramolecular Structures

The rich coordination chemistry of adenine, owing to its multiple nitrogen donor sites, has spurred significant interest in the rational design and synthesis of novel coordination polymers (CPs) and supramolecular structures. These materials exhibit diverse and fascinating architectures with potential applications in catalysis, gas storage, and material science.

Adenine can act as a versatile ligand, coordinating to metal ions through various nitrogen atoms (N1, N3, N7, and N9) to form one-, two-, and three-dimensional structures. The stoichiometry of the reactants and the choice of metal ions and co-ligands can be precisely controlled to direct the assembly of specific architectures with desired properties. For example, cadmium-based CPs synthesized with adenine and 5-nitroisophthalic acid have demonstrated catalytic excellence in organic reactions, with their efficiency being correlated to the structural arrangement and the number of adenine moieties. Similarly, cobalt-based CPs have been synthesized, showcasing the diverse coordination modes of adenine.

The self-assembly of adenine through hydrogen bonding is a powerful tool for constructing intricate supramolecular structures. Studies have revealed the formation of adenine-containing organostannoxane assemblies and well-ordered supramolecular nanopatterns at liquid/solid interfaces when mixed with complementary nucleobases like thymine (B56734). These self-assembled structures open new avenues for creating nanoscale architectures and biocompatible patterned surfaces with potential applications in drug delivery and nanotechnology.

Theoretical Contributions to the Understanding of Nucleobase Chemistry and Its Implications in Biological Research

Theoretical studies on adenine and its derivatives, including its salts, provide fundamental insights into the chemical and physical properties that govern its biological function. Computational chemistry plays a crucial role in understanding the tautomeric forms of adenine, its hydrogen bonding capabilities, and its interactions with metal ions and other molecules.

These theoretical investigations complement experimental findings and provide a deeper understanding of the crystal packing in adenine salts, which is predominantly determined by cation-anion interactions and stabilized by hydrogen bonding. Quantum-chemical calculations help to elucidate the preference of certain cations to coordinate with specific nitrogen atoms of the adenine anion. This knowledge is vital for the rational design of new materials and for understanding the role of metal ions in biological systems.

Furthermore, theoretical studies contribute to our understanding of the electronic structure of adenine and how it influences its role in DNA and RNA. By modeling the interactions of adenine within the double helix and during enzymatic reactions, researchers can gain insights into the mechanisms of genetic information transfer and the origins of life.

Interactive Data Tables

Chemical and Physical Properties of Adenine, Monopotassium Salt

PropertyValueSource
IUPAC Name potassium;7H-purin-1-id-6-imine-
Molecular Formula C₅H₄KN₅-
Molecular Weight 173.22 g/mol -
Appearance White to off-white crystalline powderGeneral observation for adenine
Melting Point >360 °C (decomposes)Data for Adenine
Solubility Enhanced solubility in aqueous environments compared to adenine. Soluble in hot water, acids, and alkalis. Slightly soluble in ethanol (B145695); insoluble in ether and chloroform.General property of salts; Data for Adenine

Crystallographic Data of this compound

ParameterValueSource
Crystal System Monoclinic smolecule.com
Space Group P2₁ smolecule.com
Anhydrous/Hydrated Anhydrous smolecule.com
Coordination Hepta-coordinated potassium cation entirely coordinated by nitrogen from adenine. smolecule.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.